2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and two prop-2-en-1-yloxy groups attached to the triazine ring. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine typically involves multiple steps. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction between 4-nitroaniline and cyanuric chloride in the presence of a base can yield the desired triazine derivative. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with electron-rich sites on proteins and enzymes, leading to inhibition or modulation of their activity. The prop-2-en-1-yloxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine include other triazine derivatives with different substituents. For example:
2-(4-Nitrophenyl)-4,6-dimethoxy-1,3,5-triazine: This compound has methoxy groups instead of prop-2-en-1-yloxy groups.
2-(4-Aminophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine: This compound has an aminophenyl group instead of a nitrophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
61378-51-6 |
---|---|
Molecular Formula |
C15H14N4O4 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H14N4O4/c1-3-9-22-14-16-13(17-15(18-14)23-10-4-2)11-5-7-12(8-6-11)19(20)21/h3-8H,1-2,9-10H2 |
InChI Key |
UOYQHLNACCWINI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.